2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide
Overview
Description
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide is a chemical compound with the molecular formula C9H6BrF4NO . It has an average mass of 300.048 Da and a mono-isotopic mass of 298.956879 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon ©, hydrogen (H), and fluorine (F) atoms .
Scientific Research Applications
Crystal Structures
- The crystal structures of compounds related to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromides, have been studied, revealing interactions like C─Br⋯Br− halogen bonding and π–π stacking, contributing to an understanding of molecular interactions in these compounds (Althagbi, Evans, & Saunders, 2018).
Molecular Synthesis and Structure Analysis
- 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed for its molecular structure, providing insights into the design of fluorescent initiators for polymerizations (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, similar to this compound, have been explored for their antibacterial and antifungal properties, highlighting potential applications in medical research (Baranovskyi et al., 2018).
Mutagenic Effect Studies
- Research on the mutagenic effect of chiral or racemic 2-bromo-propanamides, including structures similar to this compound, offers insights into their biological interactions, particularly in bacterial systems (Dolzani et al., 1992).
Organic Synthesis and Reaction Studies
- Studies have been conducted on reactions and stability of compounds related to this compound, like 2-bromo-3,4,5,6-tetrafluorophenyllithium, which are crucial for understanding the behavior of these compounds in organic synthesis (Tamborski & Soloski, 1967).
Photocleavage Reactions
- The photocleavage reactions of monothioimides, closely related to the this compound structure, have been studied, providing valuable information on their potential use in photochemical applications (Fu, Scheffer, & Trotter, 1998).
properties
IUPAC Name |
2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO/c1-3(10)9(16)15-8-6(13)4(11)2-5(12)7(8)14/h2-3H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEFKRYFJCUSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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